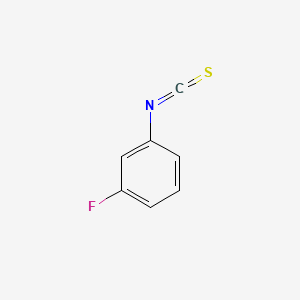

3-Fluorophenyl isothiocyanate

Descripción

Contextual Significance of Isothiocyanate Chemistry in Advanced Organic Synthesis

Isothiocyanates (ITCs) are a class of highly reactive organosulfur compounds characterized by the functional group –N=C=S. rjpharmacognosy.ir Their chemical nature makes them valuable and versatile intermediates in advanced organic synthesis. chemrxiv.orgmdpi.com The electrophilic carbon atom of the isothiocyanate group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is harnessed by synthetic chemists to construct more complex molecules. chemimpex.com

A primary application of isothiocyanates is in the synthesis of thioureas, which are formed through the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netresearchgate.net These thiourea (B124793) derivatives are not only stable compounds in their own right but also serve as precursors for the synthesis of various heterocyclic compounds. researchgate.net The isothiocyanate moiety is considered a valuable platform for diverse chemical transformations, attracting significant attention from chemists for its role as a versatile building block. chemrxiv.orgchemimpex.com Their utility extends to the synthesis of thioamides and other sulfur-containing molecules, which are significant in various fields of chemical research. nih.gov

Rationale for Fluorine Substitution in Aromatic Isothiocyanates for Research Applications

The introduction of a fluorine atom onto an aromatic ring, as seen in 3-fluorophenyl isothiocyanate, profoundly influences the molecule's properties. solubilityofthings.com This strategic substitution is a common practice in medicinal chemistry and materials science to fine-tune the characteristics of a compound. ontosight.aismolecule.com Fluorine's high electronegativity imparts significant electronic effects, altering the reactivity of both the isothiocyanate group and the aromatic system. smolecule.com

These electronic perturbations can be leveraged to control regioselectivity and reaction rates in various synthetic transformations. smolecule.com In the context of pharmaceutical research, the fluorine atom can significantly influence a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.comontosight.ai For instance, the isosteric replacement of hydrogen with fluorine has been shown to enhance the inhibitory activity of certain compounds. researchgate.net In materials science, fluorinated aromatic compounds are valued for their unique physical properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics, making them useful in the development of advanced polymers and liquid crystals. ontosight.aismolecule.compsu.edu

Historical Overview of Research Pertaining to this compound

The study of this compound is intrinsically linked to the broader history of organofluorine chemistry. The foundations of this field were laid in the 19th century, long before elemental fluorine was isolated, with early work demonstrating the nucleophilic replacement of halogens by fluoride. smolecule.com The development of aromatic isothiocyanates as synthetic reagents gained momentum in the 20th century.

While a precise date for the first synthesis of this compound is not clearly documented in readily available literature, its emergence is tied to the advancements in synthetic methodologies for creating fluorinated aromatic compounds and isothiocyanates. The development of reagents and techniques for both fluorination and isothiocyanation reactions throughout the latter half of the 20th century made such compounds more accessible. By the early 21st century, related halogenated aromatic isothiocyanates were being utilized as synthetic intermediates, indicating that this compound was likely available and in use by researchers during this period. smolecule.com Its increasing appearance in chemical catalogs and research articles points to its growing utility as a specialized building block. chemimpex.comgeorganics.sk

Current Research Landscape and Identified Knowledge Gaps for this compound

Currently, this compound is recognized as a key reagent in several areas of research. chemimpex.com It is widely utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel therapeutic agents for cancer research and other areas. chemimpex.comresearchgate.net Its structure allows for the modification of drug properties to potentially enhance efficacy. chemimpex.com In addition to medicinal chemistry, it is used in agricultural chemistry for the formulation of pesticides and herbicides and in material science for creating advanced polymers and coatings. chemimpex.com

Despite its utility, specific knowledge gaps remain. While its general reactivity is understood, detailed mechanistic studies for many of its specific reactions are not extensively published. Further research could explore its potential in less conventional applications, such as in the development of novel probes for biochemical research or as a component in new classes of functional materials. chemimpex.comscbt.com The synthesis of derivatives and the exploration of their structure-activity relationships is an active area of investigation, with ongoing studies aiming to fully elucidate the mechanisms of action for the bioactive molecules derived from it. researchgate.netsmolecule.com The growing market interest in this compound suggests that research into its applications and synthesis will continue to expand. prof-research.com

Scope and Objectives of the Research Compendium on this compound

The objective of this compendium is to present a focused and scientifically grounded overview of this compound for a professional audience. It aims to consolidate information regarding its chemical significance, the rationale behind its fluorination, and its place within the landscape of modern chemical research. By outlining its historical context and current applications, this document serves as a foundational resource. It highlights the compound's role as a versatile building block in organic synthesis and underscores the ongoing research that continues to define its utility in science and technology.

Physical and Chemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNS | chemimpex.comgeorganics.sk |

| Molecular Weight | 153.17 g/mol | chemimpex.com |

| Appearance | Light yellow to yellow to orange clear liquid | chemimpex.comsolubilityofthings.com |

| Boiling Point | 227 °C | chemimpex.comfar-chemical.com |

| Density | ~1.24 - 1.27 g/cm³ | chemimpex.comgeorganics.sk |

| Refractive Index (n20/D) | ~1.62 | chemimpex.com |

| CAS Number | 404-72-8 | chemimpex.comgeorganics.sk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBACITVPQEAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059955 | |

| Record name | 3-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-72-8 | |

| Record name | 3-Fluorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-3-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorophenyl Isothiocyanate

Established Synthetic Pathways and Their Mechanistic Underpinnings

The formation of the isothiocyanate functional group (-N=C=S) from its corresponding primary amine, 3-fluoroaniline (B1664137), is the central transformation in the synthesis of 3-Fluorophenyl isothiocyanate. Several core methodologies have been developed to achieve this conversion efficiently.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) represents one of the earliest and most direct methods for synthesizing isothiocyanates. google.comijacskros.com This approach is applicable to a wide range of amines, including aromatic amines like 3-fluoroaniline. google.com

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically in the presence of a base to neutralize the acid formed, yielding the final isothiocyanate product. While effective, the high toxicity and volatility of thiophosgene have driven the development of alternative, safer methods. google.comgoogle.com A related approach uses thiophosgene derivatives or surrogates like S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, which can also be used for isothiocyanate synthesis. researchgate.net

In response to the hazards associated with thiophosgene, numerous phosgene-free synthetic routes have been established. The most common strategy involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt intermediate, which is subsequently desulfurized to yield the isothiocyanate. nih.govcbijournal.com

This two-step process can often be performed as a "one-pot" procedure. beilstein-journals.org

Dithiocarbamate Salt Formation: 3-Fluoroaniline reacts with carbon disulfide in the presence of a base (e.g., sodium bicarbonate, potassium carbonate, or an amine base like triethylamine) to form the corresponding dithiocarbamate salt. cbijournal.combeilstein-journals.orgmdpi.com

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents have been employed for this step, including:

Cyanuric Chloride (TCT): TCT is an effective desulfurizing agent that reacts with the dithiocarbamate salt, leading to the formation of the isothiocyanate and a stable by-product, 2,4,6-trimercapto-1,3,5-s-triazine, which can be recovered. google.combeilstein-journals.org

Iodine: Molecular iodine in a biphasic water/ethyl acetate (B1210297) system with sodium bicarbonate is a mild and environmentally acceptable method for desulfurization. cbijournal.com

Tetrapropylammonium Tribromide (TPATB): This mild and non-toxic reagent can also mediate the decomposition of the dithiocarbamate salt. cbijournal.com

Triflic Anhydride (Tf₂O): Tf₂O has been reported as an efficient desulfurating reagent for this conversion. ijacskros.com

Another phosgene-free approach is the reaction of isonitriles with elemental sulfur, which can form isothiocyanates at elevated temperatures. cbijournal.com

Catalysis offers a pathway to milder reaction conditions, improved efficiency, and greater sustainability in isothiocyanate synthesis. kit.edursc.org

Metal-Based Catalysis: Certain metal salts can catalyze the desulfurization of dithiocarbamate salts under mild conditions, such as at room temperature. nih.gov

Cobalt(II) chloride and copper(II) sulfate (B86663) are inexpensive, air-stable catalysts that can produce aromatic isothiocyanates from their dithiocarbamate precursors in fair to good yields with no by-products, simplifying purification. nih.gov

Organocatalysis: Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to catalyze the sulfurization of isocyanides with elemental sulfur. kit.edursc.org This method avoids toxic reagents and can proceed at moderate temperatures (e.g., 40 °C). kit.edunih.gov

Photocatalysis: A recent development involves the use of visible-light photocatalysis to synthesize isothiocyanates from primary amines and carbon disulfide. This mild and efficient approach expands the scope of photocatalytic applications. acs.org

| Synthetic Approach | Key Reagents | Advantages | Disadvantages | Citations |

| Thiophosgene Route | 3-Fluoroaniline, Thiophosgene (CSCl₂) | Direct, widely applicable | Highly toxic and volatile reagent | google.comijacskros.comgoogle.com |

| Dithiocarbamate Desulfurization | 3-Fluoroaniline, Carbon Disulfide (CS₂), Desulfurizing Agent (e.g., TCT, I₂, Tf₂O) | Phosgene-free, versatile reagents | Multi-step, can generate by-products | google.comnih.govcbijournal.combeilstein-journals.org |

| Catalytic (Metal Salt) | Dithiocarbamate salt, CoCl₂ or CuSO₄ | Mild conditions, simple workup | Catalyst may need removal | nih.gov |

| Catalytic (Organocatalyst) | Isocyanide, Elemental Sulfur, DBU | Sustainable, moderate temperatures | Requires isocyanide starting material | kit.edursc.orgnih.gov |

| Photocatalysis | 3-Fluoroaniline, CS₂, Photocatalyst | Mild conditions, uses visible light | Newer methodology, may require specific equipment | acs.org |

Novel Synthetic Routes and Innovations in this compound Production

Recent innovations in chemical synthesis have been applied to the production of isothiocyanates, aiming for greener processes and more efficient, continuous manufacturing capabilities.

Green Chemistry Principles in Isothiocyanate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of isothiocyanates to mitigate the environmental impact of chemical production. A primary focus has been the replacement of hazardous reagents. Traditional methods often utilize highly toxic and volatile substances like thiophosgene and carbon disulfide. digitellinc.comkit.edu

Modern approaches advocate for the use of elemental sulfur as a benign sulfur source. digitellinc.comkit.edu The sulfurization of isocyanides using elemental sulfur, catalyzed by amines such as DBU, presents a more sustainable route to isothiocyanates. digitellinc.comkit.edu This method significantly reduces the toxicological impact of the reagents. Another green strategy involves using water as a solvent. A practical and efficient procedure for synthesizing isothiocyanates from amines and carbon disulfide has been developed using sodium persulfate (Na₂S₂O₈) for desulfurization in water, which tolerates a wide range of functional groups. rsc.org

Furthermore, the development of one-pot syntheses contributes to green chemistry by reducing the number of reaction steps, minimizing solvent use, and decreasing waste generation. bohrium.comrsc.org For example, a one-pot method for producing isothiocyanates from amines, carbon disulfide, and carbon tetrabromide has been reported. bohrium.com

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of isothiocyanates, including fluorinated derivatives. nih.govworktribe.comresearchgate.net This technology is particularly advantageous for handling reactive intermediates like isothiocyanates, which can be unstable and are often best used immediately after preparation. nih.govworktribe.com

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. researchgate.netthieme-connect.com A flow-based platform has been developed for the rapid and efficient formation of isothiocyanates from chloroximes using immobilized reagents, which eliminates the need for conventional work-up and purification. nih.govworktribe.com This method demonstrates high tolerance for both electron-rich and electron-poor aromatic substrates. nih.gov

Integrated flow systems enable multi-step syntheses to be performed sequentially without isolating intermediates. For instance, the generation of isothiocyanate-substituted aryllithiums from haloarenes via a halogen-lithium exchange can be performed in a flow reactor. researchgate.netthieme-connect.com These highly reactive intermediates can then be immediately reacted with various electrophiles in the same continuous process to yield functionalized products. researchgate.netthieme-connect.com This approach has been used to synthesize p-fluorophenyl isothiocyanate in-flow, which is then reacted with amines in a flask to produce biologically active derivatives. thieme-connect.com

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile electrophile that readily reacts with a wide range of nucleophiles, making it an invaluable precursor for the synthesis of diverse sulfur-containing compounds, including thioureas, thioamides, and various heterocycles. ijacskros.comthieme-connect.de

Formation of Thioureas and Thioamides

The reaction of this compound with primary or secondary amines is a straightforward and common method for the synthesis of N,N'-disubstituted thioureas. ijacskros.comresearchgate.net This addition reaction is typically efficient and proceeds under mild conditions. For example, reacting this compound with amines from the adamantane (B196018) series in DMF yields the corresponding thiourea (B124793) derivatives, which are of interest as potential enzyme inhibitors. researchgate.net Similarly, it has been used to synthesize 1-(3-fluorophenyl)-3-(2-phenoxyacetyl)thiourea. chemrxiv.org

Thioamides can also be synthesized from isothiocyanates. This can be achieved by reacting the isothiocyanate with a carbon nucleophile, such as a Grignard reagent or an organolithium species. thieme-connect.de An integrated flow chemistry approach allows for the synthesis of thioamides by reacting in-situ generated functionalized phenyl isothiocyanates with organolithiums. thieme-connect.com

Table 2: Examples of Thiourea Derivatives from this compound

| Amine Reactant | Thiourea Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| Adamantane series amines | N-(R-Adamantan-1-ylalkyl)-N′-(3-fluorophenyl)thioureas | DMF | 86–93% | researchgate.net |

| 2-Phenoxyacetamide | 1-(3-Fluorophenyl)-3-(2-phenoxyacetyl)thiourea | Not specified | 54% | chemrxiv.org |

Synthesis of Sulfur-Containing Heterocycles

This compound is a key building block for a variety of sulfur-containing heterocyclic compounds. The isothiocyanate moiety provides a reactive site for cyclization reactions.

One common application is in the synthesis of 1,3,4-thiadiazoles. For instance, reacting 4-chloro-3-fluorophenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) forms a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization, for example with carbon disulfide, to form a 1,3,4-thiadiazole (B1197879) ring system.

Thiazole (B1198619) and thiazolidinone derivatives can also be prepared. The reaction of thiourea derivatives, which can be formed from this compound, with carbonyl compounds has been used to synthesize imidazole-2-thiones and 1,3-thiazolines. mdpi.com Another route involves the coupling reaction of α-chloro amides with isothiocyanates, followed by intramolecular nucleophilic substitution to form 2-imino-4-thiazolidinone derivatives. researchgate.net Furthermore, this compound can react with other reagents to form more complex fused heterocyclic systems like 1,2,4-triazino[3,4-b] digitellinc.comnih.govthiadiazolones. scirp.org

Covalent Functionalization Strategies

The isothiocyanate functional group (-N=C=S) of this compound serves as a versatile electrophilic site, making it highly reactive toward a variety of nucleophiles. This reactivity is the foundation of its utility in covalent functionalization, allowing for the stable linkage of the 3-fluorophenyl moiety to diverse molecular scaffolds. The strategies primarily revolve around the addition of nucleophiles to the central carbon atom of the isothiocyanate group.

The most prominent covalent functionalization strategy involves the reaction with amine-containing molecules to form substituted thiourea derivatives. This reaction is widely employed in bioconjugation to label proteins and peptides, where the isothiocyanate group readily reacts with the primary amine of lysine (B10760008) residues under mild conditions. nih.govosti.govresearchgate.net The reaction proceeds efficiently, often in a mixture of an organic solvent like acetonitrile (B52724) and water, with an organic base such as triethylamine (B128534) to facilitate the conjugation. nih.govosti.gov This approach is a cornerstone for attaching probes or therapeutic agents to biological macromolecules.

Another significant functionalization pathway is the reaction with hydrazine and its derivatives. For instance, reacting this compound with hydrazine hydrate in a solvent like methanol (B129727) or ethanol (B145695) under reflux conditions yields N-(3-fluorophenyl)hydrazinecarbothioamide, a type of thiosemicarbazide. These thiosemicarbazide derivatives can then serve as intermediates for synthesizing more complex heterocyclic compounds.

Furthermore, this compound can react with alcohols in the presence of a base to form thiocarbamates. A specific example is the preparation of an O-methylthiocarbamate precursor by reacting this compound with methanol and sodium hydroxide. iucr.org This product can then be used in subsequent synthetic steps, for example, in the synthesis of phosphanegold(I) thiolate complexes. iucr.org

These primary covalent functionalization reactions open avenues for creating a wide array of derivatives. The resulting thioureas and thiosemicarbazides are not merely end products but are often versatile building blocks for constructing various heterocyclic systems, such as triazoles and thiadiazoles, through cyclization reactions. smolecule.com

Table 1: Overview of Covalent Functionalization Reactions

| Nucleophile | Resulting Linkage | Product Class |

| Primary/Secondary Amine | Thiourea | Substituted Thioureas |

| Hydrazine | Thiosemicarbazide | Hydrazinecarbothioamides |

| Alcohol | Thiocarbamate | Thiocarbamates |

Table 2: Examples of Covalent Functionalization Reactions of this compound

| Reactant | Reagents/Conditions | Product | Research Finding | Citation |

| Hydrazine hydrate | Methanol or Ethanol, reflux | N-(3-fluorophenyl)hydrazinecarbothioamide | A standard method for synthesizing thiosemicarbazide derivatives. | |

| Methanol | NaOH, followed by HCl | (Z)-N-(3-Fluorophenyl)-O-methylthiocarbamate | Synthesis of a thiol precursor with a 91% yield. | iucr.org |

| Amine-containing biomolecules (e.g., Lysine) | Acetonitrile/Water, NEt₃, room temperature | Thiourea-linked bioconjugate | An effective method for labeling peptides and proteins. | nih.govosti.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Fluorophenyl Isothiocyanate

Nucleophilic Addition Reactions to the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of a diverse range of derivatives, most notably thioureas.

Aminolysis Reactions and Product Characterization

The reaction of 3-fluorophenyl isothiocyanate with primary and secondary amines, a process known as aminolysis, readily yields N,N'-disubstituted thiourea (B124793) derivatives. This reaction is a cornerstone of the chemistry of isothiocyanates and is widely utilized in the synthesis of biologically active compounds and intermediates for heterocyclic synthesis. mdpi.comsmolecule.com The reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate.

A notable example is the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. In this procedure, 3,4,5-trimethoxybenzoyl isothiocyanate is generated in situ from the corresponding acid chloride and ammonium (B1175870) thiocyanate (B1210189). Subsequent reaction with 3-fluoroaniline (B1664137) in refluxing acetonitrile (B52724) affords the target thiourea in high yield. mdpi.com

The reaction with hydrazine (B178648) and its derivatives is also a common transformation. For instance, 4-chloro-3-fluorophenyl isothiocyanate reacts with hydrazine hydrate (B1144303) to form the corresponding hydrazinecarbothioamide intermediate, which can be further cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. A similar reaction pathway is observed with this compound, where it reacts with hydrazine hydrate in methanol (B129727) or ethanol (B145695) under reflux to produce N-(3-fluorophenyl)hydrazinecarbothioamide. This product can then be condensed with aldehydes or ketones to form various thiosemicarbazones.

The reaction of 2-amino-4-hydrazinyl-6-methoxy pyrimidine (B1678525) with a range of phenyl isothiocyanate derivatives, including this compound, has been studied. The reaction chemoselectively occurs at the more nucleophilic hydrazinyl group to yield 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-fluorophenyl)hydrazine carbothioamide. nih.gov

The aminolysis of this compound is a versatile reaction for the synthesis of various thiourea derivatives. The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Fluoroaniline | 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Acetonitrile, reflux | High | mdpi.com |

| Hydrazine hydrate | N-(3-Fluorophenyl)hydrazinecarbothioamide | Methanol or Ethanol, reflux | 71-92 | |

| 2-Amino-4-hydrazinyl-6-methoxy pyrimidine | 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-fluorophenyl)hydrazine carbothioamide | Chloroform, room temperature | 57.38 | nih.gov |

Alcoholysis and Thiolysis Pathways

While less common than aminolysis, this compound can react with alcohols (alcoholysis) and thiols (thiolysis) to form thiocarbamates and dithiocarbamates, respectively. These reactions often require catalysts or more forcing conditions compared to aminolysis.

Under physiological conditions, isothiocyanates react with thiol groups, such as those in cysteine residues of proteins, to form S-thiocarbamoylcysteine derivatives. scbt.com This reaction is generally faster than the corresponding reaction with amino groups. nih.gov The reaction of fluorescein (B123965) isothiocyanate with various model compounds containing thiol and amino groups demonstrated that thiol groups react more readily. nih.gov While specific studies on the thiolysis of this compound with simple thiols are not extensively documented in the reviewed literature, the general reactivity pattern of isothiocyanates suggests that reactions with potent nucleophiles like sodium thiophenolate would proceed to form the corresponding dithiocarbamate (B8719985). A patented method describes the rare earth aminate-catalyzed addition of thiols to phenyl isothiocyanate to yield thiocarbamates. google.com

The alcoholysis of isocyanates to form urethanes has been studied, and the mechanism is suggested to involve the participation of multiple alcohol molecules. researchgate.net Although less reactive, a similar pathway can be envisioned for isothiocyanates. The reaction of isothiocyanates with alcohols is generally slow and may require basic or acidic catalysis. scbt.com

Reactivity with Carbon Nucleophiles

The reaction of isothiocyanates with strong carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, provides a route to thioamides after hydrolysis of the initial adduct. However, the high reactivity of these organometallic reagents can lead to side reactions.

The generation of isothiocyanate-substituted aryllithiums has been explored using flow chemistry. thieme-connect.de This technique allows for the in-situ generation and immediate reaction of these unstable intermediates. While specific examples with this compound are not detailed, the methodology has been applied to generate ortho-NCS-substituted phenyllithium, which can then react with various electrophiles. thieme-connect.de The generation of meta- or para-NCS-substituted aryllithiums is considered more challenging due to their higher instability. thieme-connect.de

Cycloaddition Reactions Involving this compound

The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic systems.

[2+3] Cycloadditions for Heterocycle Formation

[2+3] Cycloaddition reactions involving isothiocyanates are a valuable tool for the synthesis of five-membered heterocycles. For example, isothiocyanates can react with 1,3-dipoles such as azides and nitrile oxides. The reaction of alkyl azides with aroyl isothiocyanates has been shown to yield 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. researchgate.net The reaction of diazomethane (B1218177) with fluoroallenes undergoes regiospecific cycloaddition to the terminal C=C bond to afford pyrazolines, a reaction analogous to what might be expected with the C=S bond of an isothiocyanate. researchgate.net Furthermore, the [3+2] cycloaddition between difluoromethyl diazomethane and 3-ylideneoxindole has been studied, providing insights into the reactivity of diazo compounds in such reactions. rsc.org

[2+2] and [4+2] Cycloaddition Pathways

Isothiocyanates can also participate in [2+2] and [4+2] cycloaddition reactions, although these are less common than nucleophilic additions. The reaction of phenyl isothiocyanate with ketenes can lead to the formation of β-lactams, which are four-membered cyclic amides.

Diels-Alder, or [4+2] cycloaddition, reactions of isothiocyanates are also known. For instance, phenyl isothiocyanate has been used as a dienophile in reactions with morphinan-6,8-dienes. mdpi.com This suggests that this compound could potentially undergo similar reactions with suitable dienes to form six-membered heterocyclic rings.

Electrophilic and Radical Reactions of this compound

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the isothiocyanate group on the aromatic ring. These substituents influence the electron density of the benzene (B151609) ring and the electrophilicity of the isothiocyanate carbon, thereby governing the compound's behavior in electrophilic and radical reactions.

Specific studies on the direct halogenation and nitration of this compound are not extensively documented in the available literature. However, the regioselectivity of such electrophilic aromatic substitution (EAS) reactions can be predicted based on the known directing effects of the fluorine and isothiocyanate substituents.

In this compound, the fluorine is at the meta position relative to the isothiocyanate group. The directing effects of these two groups are as follows:

Fluorine (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Isothiocyanate (at C1): Directs incoming electrophiles to the meta (C3, C5) positions.

When both groups are present on the ring, their directing effects can either reinforce or oppose each other. For an incoming electrophile, the potential positions for substitution are C2, C4, C5, and C6. The directing effects of the fluorine and isothiocyanate groups on these positions are summarized in the table below.

| Position | Directing Effect of Fluorine (at C3) | Directing Effect of Isothiocyanate (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Possible |

| C4 | Ortho (Activating) | Para (Deactivating) | Likely |

| C5 | Meta (Deactivating) | Meta (Activating) | Possible |

| C6 | Para (Activating) | Ortho (Deactivating) | Likely |

Based on this analysis, electrophilic substitution, such as nitration or halogenation, on this compound would be expected to yield a mixture of products, with substitution at the C4 and C6 positions being the most favored due to the activating effect of the fluorine atom at these positions. The C2 position is sterically hindered by the adjacent isothiocyanate group, which would likely reduce the yield of the 2-substituted product. Substitution at the C5 position is also possible, being meta to the isothiocyanate group. The presence of two deactivating groups on the ring suggests that harsh reaction conditions would be necessary to achieve substitution. For instance, nitration would likely require the use of a strong nitrating agent like a mixture of nitric acid and sulfuric acid. mdpi.com

Aryl isothiocyanates are known to participate in radical reactions. acs.orgresearchgate.netorganic-chemistry.org The isothiocyanate group can react with various radical species, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds.

One notable transformation is the cascade radical reaction of 2-alkynyl-substituted aryl radicals with aryl isothiocyanates. acs.org This process involves the initial formation of an α-(arylsulfanyl)imidoyl radical, which can then undergo further cyclization reactions. acs.org While this specific reaction has been studied with various substituted phenyl isothiocyanates, data for the 3-fluoro isomer is not explicitly provided. However, it is reasonable to expect that this compound would undergo similar radical additions. The fluorine substituent, being electron-withdrawing, would influence the electron density of the isothiocyanate group and the stability of the resulting radical intermediates, thereby affecting the reaction rate and product distribution.

Another example of a radical-mediated transformation is the visible-light-induced photoredox reaction of N,N-dimethylaniline derivatives with aryl isothiocyanates. organic-chemistry.org This reaction proceeds through the generation of an α-aminoalkyl radical, which then adds to the electron-deficient carbon of the isothiocyanate to form α-amino thioamides. organic-chemistry.org Given the general applicability of this method to various aryl isothiocyanates, it is plausible that this compound would also be a suitable substrate for this transformation.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for the rational design of synthetic processes.

The reaction of isothiocyanates with nucleophiles, such as amines to form thioureas, is a well-studied process. The rate of this reaction is influenced by the electronic properties of both the isothiocyanate and the nucleophile. The electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack. smolecule.com

The activation energy (Ea) for the formation of thioureas can be determined using Arrhenius plots. For the exchange reaction between certain thioureas and amines, activation energies have been estimated. nih.gov For instance, the exchange between a thiourea and an amine was found to have an activation energy of 90.2 kJ mol⁻¹. nih.gov It is expected that the reaction of this compound with an amine would have a comparable activation energy, though the specific value would depend on the nature of the amine and the reaction conditions.

| Reaction Type | Expected Kinetic Order | Factors Influencing Rate | Estimated Activation Energy Range (kJ/mol) |

|---|---|---|---|

| Thiourea formation (with amines) | Second-order | Electrophilicity of isothiocyanate, nucleophilicity of amine, solvent polarity | 50 - 100 |

The formation of thioureas from isothiocyanates and amines is generally a thermodynamically favorable process, leading to stable products. nottingham.ac.uknih.gov The stability of the resulting thiourea is influenced by the substituents on both the phenyl ring and the nitrogen atom. The C-N bond in thioureas has been found to have a lower bond dissociation energy compared to the corresponding urea, indicating that thioureas are generally less stable than ureas. nih.gov

Equilibrium studies can provide information on the position of the equilibrium and the relative stability of reactants and products. While specific equilibrium constants for reactions involving this compound are not widely reported, the thermodynamic stability of related compounds has been investigated. nih.gov The fluorine atom in the 3-position is expected to influence the stability of the resulting thiourea through its electronic effects.

Role of the Fluorine Substituent in Modulating Reactivity and Selectivity

The fluorine atom at the meta-position of the phenyl ring plays a significant role in modulating the reactivity and selectivity of this compound. researchgate.net

Reactivity: The strong electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the isothiocyanate carbon. smolecule.com This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack, thus increasing its reactivity towards nucleophiles like amines and alcohols. In electrophilic aromatic substitution reactions, the deactivating nature of the fluorine atom makes the aromatic ring less reactive than benzene. masterorganicchemistry.com

Selectivity: In electrophilic aromatic substitution, the ortho-, para-directing effect of the fluorine atom, in conjunction with the meta-directing effect of the isothiocyanate group, determines the regioselectivity of the reaction. As discussed in section 3.3.1, substitution is most likely to occur at the C4 and C6 positions. In nucleophilic addition reactions to the isothiocyanate group, the fluorine substituent does not directly influence the regioselectivity at the isothiocyanate moiety itself, but it can affect the rate and subsequent reactions of the product.

The presence of the fluorine atom can also impact the physical and biological properties of the resulting derivatives. Fluorinated compounds often exhibit altered lipophilicity, metabolic stability, and binding affinity to biological targets, which is a key consideration in medicinal chemistry. mdpi.com

Electronic Effects of Fluorine on the Isothiocyanate Moiety

The chemical behavior of this compound is significantly influenced by the strong electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a powerful electron-withdrawing inductive effect (-I effect). smolecule.com This effect decreases the electron density of the aromatic ring and, consequently, of the attached isothiocyanate group.

The primary site of reaction in an isothiocyanate is the central carbon atom, which is electrophilic due to its position between two electronegative atoms (nitrogen and sulfur). The inductive withdrawal of electrons by the meta-fluorine atom further depletes the electron density at this carbon, enhancing its electrophilicity. This increased partial positive charge on the carbon atom makes this compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. scirp.orgresearchgate.net

This enhanced reactivity is a key feature in the synthesis of various derivatives. For example, the reaction with nucleophiles such as primary amines to form substituted thioureas is a fundamental transformation. smolecule.com The formation of the thiourea linkage proceeds via the attack of the amine's lone pair of electrons on the highly electrophilic carbon of the isothiocyanate. The positive sign of the specific reaction constant (ρ) in Hammett equation studies of aromatic isothiocyanates confirms the nucleophilic nature of the reduction at the -N=C=S group, a process that is sensitive to the inductive effects of substituents. ias.ac.in

Steric Effects of Fluorine in Reaction Outcomes

While electronic effects are dominant, steric factors can also play a crucial role in determining reaction rates and outcomes. The position of a substituent on the phenyl ring dictates its steric influence. In the case of this compound, the fluorine atom is in the meta position relative to the isothiocyanate group.

The fluorine atom is relatively small, and its placement at the meta position results in minimal steric hindrance for an incoming nucleophile approaching the reactive isothiocyanate carbon. This is in stark contrast to an ortho-substituted isomer (e.g., 2-fluorophenyl isocyanate), where the substituent is adjacent to the reaction center, potentially slowing reaction kinetics by physically obstructing the path of the nucleophile. Therefore, the reactivity of this compound is governed predominantly by the activating electronic effects of the fluorine atom, with negligible steric impediment. This combination of strong electronic activation and low steric hindrance makes it a highly reactive and versatile chemical intermediate.

Comparison with Unsubstituted and Other Halogenated Analogues

To fully understand the unique reactivity of this compound, it is useful to compare it with phenyl isothiocyanate (the unsubstituted analogue) and other halogenated derivatives.

Comparison with Phenyl Isothiocyanate: Due to the strong electron-withdrawing nature of fluorine, this compound is significantly more reactive towards nucleophiles than unsubstituted phenyl isothiocyanate. The latter lacks the enhanced electrophilicity at the isothiocyanate carbon, making reactions such as thiourea formation proceed more slowly or require more forcing conditions.

Comparison with Other Halogenated Phenyl Isothiocyanates: The reactivity of halogenated phenyl isothiocyanates is influenced by both the nature of the halogen and its position on the ring.

Positional Isomers (2-Fluoro and 4-Fluoro): The position of the fluorine atom has a distinct impact. A 4-fluoro substituent, being in the para position, exerts a strong electron-withdrawing effect through both induction and resonance, leading to rapid nucleophilic additions. A 2-fluoro substituent in the ortho position provides a similar electronic pull but introduces significant steric hindrance that can slow reaction rates. The 3-fluoro isomer represents a unique balance, offering strong electronic activation with minimal steric interference, making it an ideal substrate for many synthetic applications.

Other Halogens (Cl, Br): While all halogens are electron-withdrawing, fluorine's inductive effect is the strongest. However, other factors can come into play. In a comparative study of pyrimidine derivatives, the compound with a fluoro substituent showed the strongest inhibitory effect against certain enzymes compared to those with chloro, bromo, and nitro groups, which may be related to factors like hydrogen bonding capacity in biological systems. mdpi.com In synthetic preparations, the differences are also notable. For instance, the synthesis of isothiocyanates from their corresponding anilines has been observed to be much slower for 4-chloroaniline (B138754) compared to 4-fluoroaniline, highlighting the greater reactivity of fluorinated aromatics in some contexts.

The following tables provide an overview of reaction yields and a qualitative comparison of reactivity.

Table 1: Selected Reaction Yields for this compound

| Reactant(s) | Product Type | Yield (%) |

|---|---|---|

| Hydrazine Hydrate | 3-Fluorophenyl thiosemicarbazide (B42300) | Not specified |

This interactive table summarizes reported yields for reactions involving this compound, demonstrating its utility in synthesizing complex molecules.

Table 2: Qualitative Reactivity Comparison of Phenyl Isothiocyanate Analogues

| Compound | Electronic Effect of Substituent | Steric Hindrance | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| Phenyl Isothiocyanate | Neutral (Reference) | Minimal | Baseline |

| 2-Fluorophenyl Isothiocyanate | Strong Electron-Withdrawing | High | Moderate (Sterically Hindered) |

| This compound | Strong Electron-Withdrawing | Low | High |

| 4-Fluorophenyl Isothiocyanate | Strong Electron-Withdrawing | Minimal | High |

This interactive table compares the key factors influencing the reactivity of different phenyl isothiocyanate analogues.

Applications of 3 Fluorophenyl Isothiocyanate in Advanced Organic Synthesis

Precursor for Bioactive Heterocyclic Scaffolds

The reactivity of the isothiocyanate moiety is central to its role in forming heterocyclic systems. The carbon atom of the -NCS group is highly electrophilic and readily reacts with nucleophiles, initiating cyclization cascades to produce stable, aromatic ring systems containing nitrogen and sulfur.

3-Fluorophenyl isothiocyanate serves as a key precursor for several five-membered heterocyclic rings that are prevalent in medicinal chemistry.

Thiazoles: The synthesis of 2-aminothiazole (B372263) derivatives is a well-established application of aryl isothiocyanates. In a variation of the Hantzsch thiazole (B1198619) synthesis, this compound can react with α-haloketones in the presence of a base. The reaction proceeds through the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular nucleophilic substitution to form the thiazole ring. Another modern approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates, which forms C-S and C-N bonds to yield 2-aminothiazoles under mild conditions. organic-chemistry.org Furthermore, substituted 2-aminothiazoles can be prepared through the reaction of propargylamines with isothiocyanates under microwave irradiation, a method noted for its efficiency. bepls.com

Oxazoles: While less common than thiazole synthesis, isothiocyanates can be converted into oxazole (B20620) derivatives through desulfurative cyclization reactions. One method involves the reaction of this compound with an α-amino ketone. The initially formed N,N'-disubstituted thiourea can then undergo an iodine-mediated or electrochemical oxidative desulfurative cyclization, where the sulfur atom is extruded, and a C-O bond is formed to yield a 2-aminooxazole derivative. organic-chemistry.orgresearchgate.net

Imidazoles: The isothiocyanate group can also be incorporated into imidazole (B134444) structures. In the Markwald synthesis, this compound can react with an α-amino ketone to produce a 2-mercaptoimidazole (B184291) derivative. wjpsonline.com The mercapto group can subsequently be removed through oxidative methods if desired. A more direct route involves the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to isothiocyanates. Depending on the specific reaction conditions, this method can yield either 5-amino-1,3-thiazoles or, through a subsequent ring transformation, imidazole-5-thiols. researchgate.net Multi-component reactions have also been developed; for instance, aryl isothiocyanates react with ninhydrin, primary amines, and acetylenic esters to generate highly functionalized imidazoles in a one-pot process. iau.ir

| Target Heterocycle | General Reactants with this compound | Key Reaction Type | Reference |

|---|---|---|---|

| Thiazole | α-Haloketone or Oxime Acetate (B1210297) | Hantzsch-type Cyclocondensation / Cu-catalyzed coupling | organic-chemistry.orgtandfonline.com |

| Oxazole | α-Amino Ketone | Oxidative Desulfurative Cyclization | organic-chemistry.orgresearchgate.net |

| Imidazole | α-Amino Ketone or TosMIC | Markwald Synthesis / Cycloaddition | wjpsonline.comresearchgate.net |

The utility of this compound extends to the synthesis of fused heterocyclic systems, which are important pharmacophores.

Benzothiazoles: A direct and regioselective route for preparing electron-rich benzothiazoles utilizes aryl isothiocyanates. The synthesis involves the reaction of this compound with an electron-rich arene, such as aniline (B41778) or phenol (B47542) derivatives. This process is often promoted by an acid, followed by an iron(III)-catalyzed C-S bond formation through C-H functionalization, leading to the construction of the 2-substituted benzothiazole (B30560) core. nih.gov

Quinoxalines: While not typically involved in the initial formation of the quinoxaline (B1680401) ring, this compound is a valuable reagent for the derivatization of quinoxaline scaffolds to produce bioactive molecules. For example, an amino-substituted quinoxaline can react with this compound to form a corresponding N-(quinoxalinyl)-N'-(3-fluorophenyl)thiourea. This thiourea moiety can then serve as a handle for further cyclizations or as a critical pharmacophoric element that enhances biological activity.

Beyond five- and six-membered rings with two heteroatoms, the isothiocyanate group is a building block for other diverse cyclic systems containing sulfur. For example, acyl isothiocyanates, which share the reactive -NCS group, are known to react with various nucleophiles to form heterocycles like 1,3-oxazines and pyrimidinethiones. tandfonline.com Aryl isothiocyanates, including the 3-fluoro derivative, can participate in cycloaddition reactions with unsaturated systems. Their reaction with carbodiimides, for instance, can lead to the formation of four-membered thiazetidine rings or six-membered 1,3,5-thiadiazine derivatives, depending on the substitution pattern and reaction conditions.

Ligand Synthesis and Coordination Chemistry Research

The electron-rich sulfur and nitrogen atoms of the isothiocyanate moiety in this compound make it an excellent precursor for synthesizing ligands capable of coordinating with a wide range of metal ions. These ligands, primarily based on thiourea and thioamide frameworks, are instrumental in the field of coordination chemistry.

Preparation of Thioamide- and Thiourea-Based Ligands

The primary route to synthesizing thiourea-based ligands from this compound involves its reaction with primary or secondary amines. wikipedia.org This addition reaction is typically straightforward and efficient, yielding N,N'-disubstituted thioureas. The presence of the fluorine atom on the phenyl ring can influence the electronic properties and, consequently, the reactivity of the isothiocyanate group and the coordination behavior of the resulting ligand.

A notable example is the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. This compound is prepared by the reaction of 3-fluoroaniline (B1664137) with 3,4,5-trimethoxybenzoyl isothiocyanate, which is generated in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) in acetonitrile (B52724). mdpi.comresearchgate.net This multi-step synthesis highlights the integration of the 3-fluorophenylamino moiety into a more complex thiourea structure, designed for specific coordination or biological applications.

Similarly, thiosemicarbazone ligands can be synthesized. For instance, reacting this compound with hydrazine (B178648) hydrate (B1144303) produces 3-fluorophenyl thiosemicarbazide (B42300). This intermediate can then be condensed with an appropriate aldehyde or ketone to form the final thiosemicarbazone ligand. chemrxiv.org These ligands are of significant interest due to their versatile coordination modes.

The synthesis of thioamides using isothiocyanates is also a well-established method, often proceeding through a Friedel–Crafts-type arylation where the isothiocyanate reacts with electron-rich aromatic compounds in the presence of a strong acid. researchgate.net

Table 1: Examples of Ligands Synthesized from this compound Precursors This table is interactive. Click on the headers to sort.

| Ligand Type | Precursors | Key Reagents | Resulting Ligand Structure |

|---|---|---|---|

| Aroyl Thiourea | 3-Fluoroaniline, 3,4,5-trimethoxybenzoyl chloride | Ammonium thiocyanate | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea |

| Thiosemicarbazide | This compound, Hydrazine hydrate | Ethanol (B145695) | 3-Fluorophenyl thiosemicarbazide |

| Thiosemicarbazone | 3-Fluorophenyl thiosemicarbazide, 4-(diphenylamino)benzaldehyde | Ethanol | 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl)thiosemicarbazone |

Exploration of Metal-Complexation Properties

Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. mdpi.com Ligands derived from this compound are no exception and have been used to form stable complexes with various transition metals.

Research has shown that thiosemicarbazone ligands synthesized from a 3-fluorophenyl thiosemicarbazide precursor coordinate with metal ions like Ni(II), Cu(II), and Co(II). chemrxiv.org Spectroscopic and analytical studies indicate that these ligands typically bind to the metal center through the azomethine nitrogen and the thiolo sulfur atoms. chemrxiv.org The resulting metal complexes often exhibit distinct geometries and electronic properties, which are influenced by the nature of the metal ion and the substituent on the ligand framework.

The coordination ability of these ligands is fundamental to their application in various fields, including catalysis and materials science. The presence of the fluorine atom can modulate the lipophilicity and electronic donor capacity of the ligand, thereby fine-tuning the properties of the resulting metal complex.

Table 2: Metal Complexation Studies of a Ligand Derived from this compound This table is interactive. Click on the headers to sort.

| Ligand | Metal Ions | Coordination Atoms | Observed Conductivity (S cm⁻¹) |

|---|---|---|---|

| 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl)thiosemicarbazone | Ni(II) | Azomethine Nitrogen, Thiolo Sulfur | 7.72 x 10⁻⁸ |

| 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl)thiosemicarbazone | Cu(II) | Azomethine Nitrogen, Thiolo Sulfur | 9.58 x 10⁻⁷ |

| 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl)thiosemicarbazone | Co(II) | Azomethine Nitrogen, Thiolo Sulfur | 3.10 x 10⁻⁸ |

Data sourced from a study on thiosemicarbazone metal complexes. chemrxiv.org

Polymer Chemistry Applications

The reactivity of the isothiocyanate group also allows for its incorporation into polymer structures, either as part of the monomer unit or as a functional group for cross-linking. While general literature suggests the use of this compound in the development of advanced materials like polymers and coatings, specific, detailed research on its role as a monomer or cross-linking agent is not widely documented in the reviewed scientific literature. chemimpex.com

Monomer for Specialty Polymer Synthesis

Isothiocyanates can participate in polymerization reactions. For example, alternating copolymerization of isothiocyanates with monomers like para-quinone methide has been reported to yield polythioimidocarbonates. nih.gov This type of reaction suggests a potential pathway for incorporating the this compound unit into a polymer backbone to create specialty polymers. The inclusion of the fluorophenyl group could impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and optical characteristics. However, specific examples of homopolymers or copolymers synthesized directly from this compound as a primary monomer are not extensively detailed in current literature.

Cross-linking Agent in Polymer Materials Research

The isothiocyanate group readily reacts with nucleophiles such as amines and thiols. mdpi.com This reactivity can be exploited to cross-link polymer chains that contain these functional groups. By introducing this compound to a polymer matrix with pendant amine or thiol groups, covalent thiourea or dithiocarbamate (B8719985) linkages can be formed, respectively, creating a three-dimensional network. This cross-linking process can significantly enhance the mechanical, thermal, and chemical resistance of the polymer material. While this is a chemically feasible application, published research studies that specifically utilize this compound as a cross-linking agent for particular polymer systems are not prominent.

Biological and Medicinal Chemistry Research Pertaining to 3 Fluorophenyl Isothiocyanate

Investigation of Molecular Targets and Mechanism of Action in Biological Systems

The biological activities of 3-fluorophenyl isothiocyanate and its derivatives are a subject of growing interest in medicinal chemistry. The presence of the isothiocyanate functional group (-N=C=S) imparts a unique reactivity, allowing these compounds to interact with a variety of biological molecules and influence cellular processes.

This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential enzyme-inhibiting properties. For instance, thiourea (B124793) derivatives incorporating the 3-fluorophenyl moiety have been explored as enzyme inhibitors. The thiourea group is known to interact with the active sites of various enzymes, potentially disrupting their catalytic activity.

Isothiocyanates, in general, have demonstrated anticancer effects by inhibiting deubiquitinating enzymes (DUBs). nih.govnih.gov For example, benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit USP9x and UCH37, enzymes associated with tumorigenesis. nih.govnih.gov This inhibition occurs at physiologically relevant concentrations and leads to increased ubiquitination and subsequent degradation of anti-apoptotic proteins like Mcl-1. nih.govnih.gov

Furthermore, new isothiocyanate derivatives have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Some of these derivatives have shown potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. nih.gov Molecular docking studies have helped to elucidate the interactions between these isothiocyanate derivatives and the active site of COX-2, highlighting the importance of specific amino acid residues like Tyr385, Trp387, and Ser530. nih.gov

Table 1: Enzyme Inhibition by Isothiocyanate Derivatives

| Compound/Derivative | Target Enzyme | Biological Effect |

|---|---|---|

| Benzyl isothiocyanate (BITC) | USP9x, UCH37 | Anticancer |

| Phenethyl isothiocyanate (PEITC) | USP9x, UCH37 | Anticancer |

While direct receptor binding studies specifically for this compound are not extensively detailed in the provided search results, the broader class of isothiocyanates is known to modulate various cellular signaling pathways, which often involve receptor interactions. The isothiocyanate group can react with nucleophilic residues on proteins, including receptors, potentially leading to conformational changes and modulation of their activity. This could manifest as allosteric modulation, where the compound binds to a site other than the primary binding site, altering the receptor's affinity for its natural ligand. Further research is needed to fully characterize the receptor binding profiles of this compound and its derivatives.

Isothiocyanates are known to interact with various cellular components, including proteins. chemimpex.com Their electrophilic nature allows them to form covalent adducts with nucleophilic groups in proteins, such as the sulfhydryl groups of cysteine residues. This ability to selectively modify proteins is a key aspect of their biological activity and is utilized in biochemical research and drug development. chemimpex.com

While isothiocyanates primarily target proteins, they can also indirectly affect nucleic acids. For instance, phenethyl isothiocyanate (PEITC) has been shown to inhibit DNA methylation. nih.gov This epigenetic modification plays a crucial role in gene expression, and its dysregulation is often associated with cancer. By inhibiting DNA methylation, PEITC can potentially reverse these aberrant epigenetic changes. nih.gov

Isothiocyanates are known to influence a multitude of cellular signaling pathways, contributing to their diverse biological effects. nih.gov One of the key pathways modulated by isothiocyanates is the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. nih.gov

Many isothiocyanates, both natural and synthetic, exhibit anticancer activity by affecting multiple pathways, including those involved in apoptosis, oxidative stress, and cell cycle progression. nih.gov For example, some isothiocyanates can induce apoptosis through a caspase-3-dependent mechanism. nih.gov They have also been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting the growth of cancer cells. nih.gov

Furthermore, isothiocyanates are potent inducers of the Nrf2-mediated antioxidant response. researchgate.net The Nrf2 pathway plays a critical role in protecting cells from oxidative damage by upregulating the expression of detoxifying and antioxidant enzymes. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity.

For instance, in the development of Escherichia coli β-glucuronidase inhibitors, SAR studies revealed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity of (thio)urea derivatives. tandfonline.com Among the various derivatives synthesized, those containing a fluorine atom on the benzene (B151609) ring demonstrated better inhibitory effects compared to those with chloro, trifluoromethyl, or methoxyl groups. tandfonline.com

In another study focused on COX inhibitors, the introduction of different alkyl radicals to a 1,2,4-triazole (B32235) scaffold allowed for the investigation of their effect on binding affinity and selectivity for COX-1 and COX-2. csfarmacie.cz Molecular docking studies indicated that certain derivatives with specific alkyl chain lengths exhibited higher binding affinities and predicted inhibition constants for COX-1. csfarmacie.cz These findings underscore the importance of systematic structural modifications in the design of potent and selective enzyme inhibitors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl isothiocyanate |

| Phenethyl isothiocyanate |

| Sulforaphane |

| Celecoxib |

| Allyl isothiocyanate |

| Sinigrin |

| 1-(1H-benzo[d]imidazol-6-yl)-3-(2-fluorophenyl)thiourea |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol |

| 3-Morpholinopropyl isothiocyanate |

Identification of Key Pharmacophoric Elements

The biological activity of this compound and related compounds is intrinsically linked to its specific chemical structure. The key pharmacophoric elements responsible for its interactions with biological targets are the isothiocyanate functional group (-N=C=S), the aromatic phenyl ring, and the fluorine substituent.

The isothiocyanate group is the primary reactive center of the molecule. It is a highly electrophilic moiety that readily reacts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and the glutathione (B108866) molecule. dntb.gov.uanih.govfrontiersin.org This covalent interaction is a fundamental aspect of its mechanism of action across various biological activities, leading to the modulation of protein function and cellular signaling pathways.

The phenyl ring provides a rigid scaffold for the molecule and contributes to its hydrophobic character. This hydrophobicity can facilitate the compound's ability to cross biological membranes and enter cells. nih.gov The aromatic nature of the ring is also crucial for its interaction with biological targets, and its substitution pattern significantly influences activity. Aromatic isothiocyanates, such as benzyl isothiocyanate, have demonstrated greater antibacterial efficacy compared to their aliphatic counterparts, suggesting the importance of the ring structure itself. nih.govresearchgate.net

Computational Approaches to SAR

Computational methods are integral to understanding the structure-activity relationships (SAR) of compounds like this compound, providing insights that guide the design of more potent and selective analogs. These approaches help to rationalize how chemical structure relates to biological activity.

Pharmacophore modeling can be employed to identify the three-dimensional arrangement of the key features—the electrophilic isothiocyanate group, the hydrophobic aromatic ring, and the hydrogen bond acceptor capability of the fluorine atom—that are essential for biological activity. By comparing the structure of this compound with other active isothiocyanates, a common feature pharmacophore can be developed to predict the activity of novel derivatives. mdpi.com

Quantum chemical calculations , such as Density Functional Theory (DFT), are used to determine the electronic properties of the molecule. researchgate.net Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to predict the molecule's reactivity. researchgate.net The HOMO-LUMO gap can provide information about the chemical stability and reactivity, while the distribution of electrostatic potential can highlight the regions of the molecule most likely to engage in interactions with biological macromolecules. researchgate.net These calculations can help explain how the fluorine substituent alters the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity with biological nucleophiles.

Molecular docking simulations can be used to predict the binding orientation of this compound within the active site of specific protein targets. While the compound is known to react covalently, docking can help identify initial non-covalent interactions that position the isothiocyanate group for subsequent reaction with key residues, such as cysteine, in enzymes or transcription factors.

Preclinical Assessment of Biological Activities (Mechanistic Focus)

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Isothiocyanates (ITCs) are recognized for their anticancer properties, and this compound is investigated for similar potential. chemimpex.com The antiproliferative mechanisms of ITCs are multifaceted, primarily involving the induction of cellular stress and apoptosis in cancer cells.

A primary mechanism is the inhibition of DNA replication. nih.gov ITCs can cause a blockage in the DNA replication process, which subsequently leads to the formation of DNA double-strand breaks (DSBs). nih.gov While both cancerous and normal cells experience this effect, cancer cells often have less efficient DNA repair mechanisms. nih.gov This differential response contributes to the selective cytotoxicity of ITCs towards tumor cells. nih.gov

Furthermore, ITCs are potent inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. In hepatocellular carcinoma cells, for instance, ITCs have been shown to upregulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases. mdpi.com Studies on structurally related phenylacetamide derivatives show that treatment can trigger apoptosis by increasing the expression of FasL RNA and enhancing caspase-3 activity. tbzmed.ac.ir

| Compound | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| Phenylacetamide Derivative | 3-Fluoro | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12 |

| Phenylacetamide Derivative | 4-Chloro | MDA-MB-468 (Breast Cancer) | 1.0 ± 0.13 |

| Phenylacetamide Derivative | 4-Nitro | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 |

| Phenylacetamide Derivative | 4-Bromo | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| Phenylacetamide Derivative | 4-Bromo | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

Data in the table is derived from studies on phenylacetamide derivatives to illustrate the effect of phenyl ring substitutions on cytotoxicity. tbzmed.ac.ir

Antimicrobial and Antifungal Mechanistic Investigations

The isothiocyanate functional group is central to the antimicrobial and antifungal activities of this compound. The primary mechanism involves the non-specific, covalent modification of proteins. frontiersin.org

The electrophilic carbon atom of the -N=C=S group readily reacts with nucleophilic sulfhydryl groups on cysteine residues within microbial enzymes. frontiersin.org This binding can lead to the inactivation of essential enzymes involved in metabolism and redox balance, thereby inhibiting microbial growth. Another key target is glutathione, a critical antioxidant in microbial cells. Depletion of glutathione pools disrupts the cell's ability to manage oxidative stress.

Additionally, aromatic ITCs have been shown to disrupt the integrity of the bacterial cell membrane. nih.gov For example, benzyl isothiocyanate (BITC) can cause a loss of membrane integrity and potential in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This disruption leads to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the phenyl ring likely facilitates the compound's entry into the lipid bilayer of the microbial membrane. nih.gov

The antifungal activity of phenylisothiocyanate derivatives has been demonstrated against various fungi, including Aspergillus niger and Penicillium cyclopium. nih.govsemanticscholar.org The mechanism is presumed to be similar, involving the inhibition of crucial fungal enzymes and disruption of cellular processes.

| Compound | Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 |

| Benzyl isothiocyanate (BITC) | MRSA | 2.9 - 110 |

| 2-Phenylethyl isothiocyanate (PEITC) | MRSA | 11.3 - 45.3 (Inhibition Zone, mm) |

| Phenylisothiocyanate | Aspergillus niger | ED100: 300 x 10⁻⁵ (moles/liter) |

| Phenylisothiocyanate | Penicillium cyclopium | ED100: 150 x 10⁻⁵ (moles/liter) |

MIC: Minimum Inhibitory Concentration; ED100: Effective dose for 100% growth suppression. Data is for related aromatic isothiocyanates to illustrate general potency. frontiersin.orgnih.govresearchgate.netsemanticscholar.org

Anti-inflammatory and Immunomodulatory Pathways

Isothiocyanates are well-documented modulators of inflammatory pathways, primarily through their effects on the NF-κB and Nrf2 signaling cascades. mdpi.com

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. nih.gov ITCs inhibit this pathway by preventing the degradation of the inhibitory protein IκBα. nih.gov This is achieved by suppressing the activity of the IκB kinase (IKK) complex, thereby sequestering NF-κB in the cytoplasm. nih.gov As a result, the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is significantly reduced. dntb.gov.uanih.govnih.gov

Concurrently, ITCs activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. dntb.gov.uanih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. ITCs react with cysteine residues on Keap1, leading to the release of Nrf2, which then moves to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes. mdpi.com This upregulation of antioxidant defenses helps to mitigate the oxidative stress that often accompanies inflammation.

Some ITCs have also been shown to modulate other pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, by reducing the phosphorylation of proteins like STAT3, further contributing to the downregulation of the inflammatory response. nih.gov

| Pathway/Mediator | Effect of Isothiocyanates | Mechanism |

|---|---|---|

| NF-κB Signaling | Inhibition | Suppression of IKK activation and IκBα degradation. nih.gov |

| Nrf2 Signaling | Activation | Modification of Keap1, leading to Nrf2 release and nuclear translocation. mdpi.com |

| JAK2/STAT3 Signaling | Inhibition | Reduction in phosphorylation of JAK2 and STAT3. nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Downregulation | Inhibition of NF-κB-mediated gene transcription. dntb.gov.uanih.gov |

| Inflammatory Enzymes (iNOS, COX-2) | Downregulation | Inhibition of NF-κB-mediated gene transcription. dntb.gov.uanih.govnih.gov |

| Antioxidant Enzymes (HO-1, GCLC) | Upregulation | Activation of Nrf2/ARE-mediated gene transcription. nih.gov |

Neuropharmacological Effects and Target Engagement

The neuropharmacological potential of ITCs stems largely from their anti-inflammatory and antioxidant properties, which are highly relevant to the pathology of many neurodegenerative diseases. mdpi.com Neuroinflammation and oxidative stress are key contributors to neuronal damage in conditions such as Parkinson's and Alzheimer's disease.